molecular formula C6H2Br2Cl2N2 B12972645 4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine CAS No. 86854-58-2

4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine

Cat. No.: B12972645
CAS No.: 86854-58-2
M. Wt: 332.80 g/mol
InChI Key: SOSQQRXMACXWNY-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine: is a halogenated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a dibromovinyl group at position 5. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with a dibromovinyl group under controlled conditions. The reaction is usually carried out in the presence of a chlorination catalyst and solvents like dichloroethane. The process involves heating and refluxing to achieve the desired product .

Industrial Production Methods: Industrial production of 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. It involves the use of large reactors, precise temperature control, and efficient recovery of solvents and by-products. The final product is purified through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.

    Addition Reactions: The dibromovinyl group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Addition Reactions: Nucleophiles like hydroxide ions (OH-) or amines are used in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce brominated or chlorinated pyrimidine derivatives .

Scientific Research Applications

4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

    4,6-Dichloropyrimidine: Lacks the dibromovinyl group but shares the chlorinated pyrimidine core.

    5-Bromo-2,4-dichloropyrimidine: Similar structure with bromine and chlorine substitutions.

    2,4,6-Trichloropyrimidine: Contains three chlorine atoms but no bromine.

Uniqueness: 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine is unique due to the presence of both chlorine and dibromovinyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

86854-58-2

Molecular Formula

C6H2Br2Cl2N2

Molecular Weight

332.80 g/mol

IUPAC Name

4,6-dichloro-5-(2,2-dibromoethenyl)pyrimidine

InChI

InChI=1S/C6H2Br2Cl2N2/c7-4(8)1-3-5(9)11-2-12-6(3)10/h1-2H

InChI Key

SOSQQRXMACXWNY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C=C(Br)Br)Cl

Origin of Product

United States

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